molecular formula C19H23N3O3S B2388430 N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide CAS No. 349423-54-7

N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide

Cat. No.: B2388430
CAS No.: 349423-54-7
M. Wt: 373.47
InChI Key: LWCWZUMWSAOUGJ-UHFFFAOYSA-N
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Description

N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide: is a chemical compound with the molecular formula C19H23N3O3S and a molecular weight of 373.47 g/mol. This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a 4-methylphenyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonylation: The benzylated piperazine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

    Formylation: Finally, the formamide group is introduced by reacting the sulfonylated piperazine with formic acid or a formylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring and the benzyl group.

    Reduction: Reduced forms of the sulfonyl and formamide groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the benzyl or sulfonyl groups.

Scientific Research Applications

N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-((4-Methylphenyl)sulfonyl)piperazine
  • **N-((4-Methylphenyl)sulfonyl)(4-phenylpiperazinyl)formamide
  • **N-((4-Methylphenyl)sulfonyl)(4-methylpiperazinyl)formamide

Uniqueness

N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-benzyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-16-7-9-18(10-8-16)26(24,25)20-19(23)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCWZUMWSAOUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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